bis(3-chlorophenyl) ether bis(3-chlorophenyl) ether
Brand Name: Vulcanchem
CAS No.: 6903-62-4
VCID: VC8131647
InChI: InChI=1S/C12H8Cl2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
SMILES: C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)Cl
Molecular Formula: C12H8Cl2O
Molecular Weight: 239.09 g/mol

bis(3-chlorophenyl) ether

CAS No.: 6903-62-4

Cat. No.: VC8131647

Molecular Formula: C12H8Cl2O

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

bis(3-chlorophenyl) ether - 6903-62-4

Specification

CAS No. 6903-62-4
Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
IUPAC Name 1-chloro-3-(3-chlorophenoxy)benzene
Standard InChI InChI=1S/C12H8Cl2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
Standard InChI Key RQMZSXZFMWCEET-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(3-chlorophenyl) ether features two chlorinated benzene rings connected by an ether linkage (O-\text{O}-), with chlorine atoms substituted at the meta positions (carbon 3) of each ring. This substitution pattern distinguishes it from isomers such as bis(4-chlorophenyl) ether, which exhibits para-substitution . The meta configuration influences its electronic and steric properties, impacting reactivity and intermolecular interactions.

PropertyValue (Estimated)Source CompoundReference
Molecular Weight239.10 g/mol4,4'-Dichlorodiphenyl ether
Melting Point30–50°C4-Bromophenyl phenyl ether
Boiling Point146°C (5 mmHg)3,4'-Dichlorodiphenyl ether
Water Solubility<1 mg/LPolychlorinated diphenyl ethers
Log KowK_{\text{ow}}4.5–5.2Chlorinated diphenyl ethers

The low water solubility and high octanol-water partition coefficient (logKow\log K_{\text{ow}}) suggest significant hydrophobicity, predisposing the compound to bioaccumulation in lipid-rich tissues .

Synthesis and Industrial Production

Ullmann Coupling Reaction

The most documented synthesis route involves the Ullmann reaction, a copper-catalyzed coupling of aryl halides with phenols. A patented method (CN101423460A) details the preparation of chlorinated diphenyl ethers using meta-dichlorobenzene and phenol under optimized conditions :

Key Steps:

  • Reactants:

    • Meta-dichlorobenzene (650 g)

    • Phenol (94 g)

    • Catalyst: Nano-sized cuprous chloride (2.5 g, 600 nm)

    • Solvent: N,NN,N-Dimethylacetamide (150 g) and toluene (50 mL)

  • Conditions:

    • Temperature: 160–165°C

    • Duration: 12 hours

    • Byproduct Removal: Azeotropic distillation of water using toluene

  • Yield: 85.7% (3-chlorodiphenyl ether) with 99.5% purity (gas chromatography) .

Solvent and Catalyst Optimization

The choice of solvent system (polar N,NN,N-dimethylacetamide with non-polar toluene) enhances reaction efficiency by stabilizing intermediates and facilitating azeotropic dehydration. Nano-sized copper catalysts increase surface area, accelerating the coupling process .

Applications and Industrial Use

Chemical Intermediates

Bis(3-chlorophenyl) ether serves as a precursor in synthesizing:

  • Pyridine Derivatives: Chlorinated diphenyl ethers are employed in constructing multi-substituted pyridines, as evidenced by their use in palladium-catalyzed cross-coupling reactions .

  • Polymer Additives: Their thermal stability makes them candidates for flame retardants or plasticizers, though specific applications remain proprietary.

Capacitor Fluids

Analogous to 4-bromophenyl phenyl ether, bis(3-chlorophenyl) ether may function as a dielectric fluid in capacitors, leveraging its non-conductive and heat-resistant properties .

Environmental and Toxicological Profile

Ecotoxicity

Data extrapolated from 4-bromophenyl phenyl ether (a structural analog) highlight potential risks:

OrganismEndpointValue (µg/L)Reference
Daphnia magna48-hour EC50360
Fathead MinnowChronic Value122

Chronic exposure impairs survival and growth in aquatic organisms, with bioaccumulation factors exceeding 1,000 in fish .

Biodegradation

4-Chlorophenyl phenyl ether undergoes rapid degradation in acclimated sewage sludge, suggesting potential microbial metabolism pathways for the 3-chloro isomer under aerobic conditions .

Future Research Directions

  • Toxicokinetics: Elucidate absorption, distribution, and excretion mechanisms in mammalian models.

  • Advanced Remediation: Develop photocatalytic degradation methods using TiO₂ or ZnO nanoparticles.

  • Green Synthesis: Explore microwave-assisted or solvent-free Ullmann reactions to reduce environmental footprint.

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